molecular formula C13H18N4O2S B3046175 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1206679-21-1

1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3046175
CAS No.: 1206679-21-1
M. Wt: 294.38
InChI Key: ORFMDXVMTDTWBR-UHFFFAOYSA-N
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Description

1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure with a cycloheptyl group at the 1-position and a methylsulfonyl group at the 6-position. Pyrazolopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using a cycloheptyl halide.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using a methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cycloheptyl or methylsulfonyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Cycloheptyl halide, methylsulfonyl chloride, triethylamine, dichloromethane as solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine: Unique due to its specific substitution pattern.

    1-cyclohexyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    1-cycloheptyl-6-(ethylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness

This compound is unique due to the presence of both the cycloheptyl and methylsulfonyl groups, which confer specific chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-cycloheptyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-20(18,19)13-14-8-10-9-15-17(12(10)16-13)11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFMDXVMTDTWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657959
Record name 1-Cycloheptyl-6-(methanesulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206679-21-1
Record name 1-Cycloheptyl-6-(methanesulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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